Phenylmorpholines
Phenylmorpholines are a class of organic compounds characterized by their aromatic ring structure and morpholine heterocycle. These molecules typically feature a phenyl group attached to the 4-position of a morpholine ring, giving them unique structural features that can influence both physical and chemical properties.
Phenylmorpholines find applications in various fields due to their versatile nature. In pharmaceuticals, they are used as intermediates or active pharmaceutical ingredients (APIs) for drugs with analgesic, antipyretic, and anti-inflammatory effects. Their ability to form hydrogen bonds and their lipophilicity make them valuable in designing novel therapeutics.
In organic synthesis, phenylmorpholines serve as precursors for the preparation of other functionalized compounds. The presence of both aromatic and heterocyclic functionalities allows for multiple reaction sites, facilitating diverse transformation pathways. Additionally, they are employed in the development of materials science, particularly in areas requiring specific solubility or reactivity profiles.
Overall, phenylmorpholines represent a promising class of molecules with broad utility across different scientific domains, driven by their structural and functional diversity.

Struktur | Chemischer Name | CAS | MF |
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3-(2,6-dimethylmorpholino)-4-methylaniline | 1247775-98-9 | C13H20N2O |
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2-Methyl-2-(p-tolyl)morpholine | 902836-81-1 | C12H17NO |
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4-(4-Chlorophenyl)morpholine | 70291-67-7 | C10H12ClNO |
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4-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmorpholine | 1050505-83-3 | C16H24BNO3 |
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4-(3,5-Dibromophenyl)morpholine | 27173-18-8 | C10H11Br2NO |
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2-[2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione | 1257527-98-2 | C21H21N3O5 |
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L 760735 | 188923-01-5 | C26H29ClF7N5O2 |
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(R,R,R)-Aprepitant | 1148113-53-4 | C23H21F7N4O3 |
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NVP-TAE 226 | 761437-28-9 | C23H25ClN6O3 |
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N-4-(4-Ethyl-2-morpholinyl)-2-methylphenyl-4-(1-methylethyl)benzenesulfonamide | 1010382-72-5 | C22H30N2O3S |
Verwandte Literatur
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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